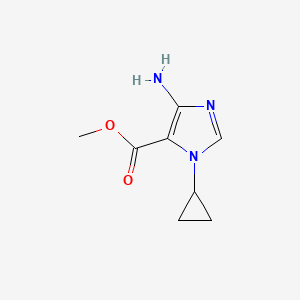![molecular formula C8H4F3N3 B13649526 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,2-d]pyrimidine-6-carboxylic acid, while reduction may produce this compound-2-amine .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group.
Quinazoline: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Uniqueness: 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H4F3N3 |
|---|---|
Molekulargewicht |
199.13 g/mol |
IUPAC-Name |
6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)7-2-1-5-6(14-7)3-12-4-13-5/h1-4H |
InChI-Schlüssel |
BVGSIACVKGPAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CN=CN=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)









